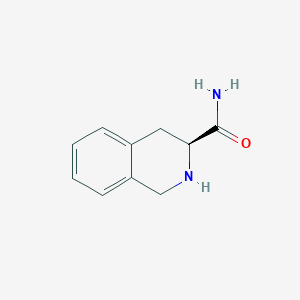

6-羟基-1,2,3,4-四氢异喹啉-1-羧酸乙酯盐酸盐

描述

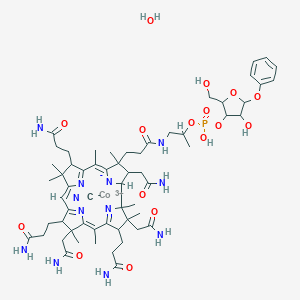

Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (ETHC-HCl) is a synthetic compound that has been used in scientific research for decades. It has been studied for its potential use in a variety of fields, including drug development, biochemistry, and pharmacology. ETHC-HCl is an important tool for scientists and researchers, as it can be used to study the biochemical and physiological effects of various compounds and drugs.

科学研究应用

PD-1/PD-L1 蛋白-蛋白相互作用抑制剂

四氢异喹啉 (THIQ) 衍生物已被探索作为靶向 PD-1/PD-L1 蛋白-蛋白相互作用 (PPI) 的小分子抑制剂,该途径是癌症免疫治疗中的关键途径 .

有机合成中的 C(1) 官能化

THIQ 已被用于在各种多相催化剂的促进下,用炔烃进行 C(1) 官能化。 这种类型的官能化对于为医药和材料科学创建复杂分子非常重要 .

分子内氢键研究

涉及 THIQ 衍生物的研究包括分子内氢键的研究,这对理解分子稳定性和反应性具有重要意义 .

异喹啉生物碱的合成

异喹啉生物碱是一大类具有多种生物活性的天然产物。 基于 THIQ 的天然和合成化合物对于合成这些生物碱非常重要,这些生物碱在对抗各种感染性病原体和神经退行性疾病方面具有应用 .

抗菌特性

一些 THIQ 衍生物已被合成并评估了其对抗病原菌菌株的抗菌特性,显示出作为新型抗菌剂的潜力 .

神经退行性疾病研究

安全和危害

未来方向

The future directions for the research and development of Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride could involve the exploration of new and environmentally friendly methods for the synthesis of THIQ derivatives . This could include the development of more efficient multicomponent reactions and the exploration of new catalysts for cross-dehydrogenative coupling strategies .

作用机制

Target of Action

The primary targets of Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride are currently unknown. This compound is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities

Mode of Action

It’s known that the tetrahydroisoquinoline scaffold can interact with various biological targets . The hydroxyl and carboxylate groups may form hydrogen bonds with target proteins, influencing their function .

Biochemical Pathways

Tetrahydroisoquinolines are known to interact with various biochemical pathways, but the specific effects of this compound require further investigation .

Result of Action

As a derivative of tetrahydroisoquinoline, it may share some of the biological activities of this class of compounds . .

Action Environment

The action, efficacy, and stability of Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . The compound’s action and efficacy may also be influenced by factors such as pH, temperature, and the presence of other molecules in the body.

属性

IUPAC Name |

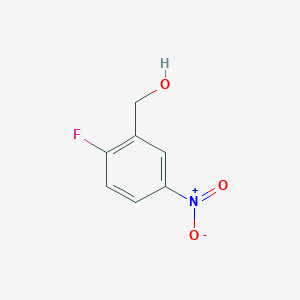

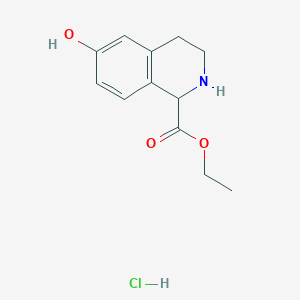

ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-2-16-12(15)11-10-4-3-9(14)7-8(10)5-6-13-11;/h3-4,7,11,13-14H,2,5-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQLEMKSBRHVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2=C(CCN1)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10600732 | |

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128073-50-7 | |

| Record name | 1-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-6-hydroxy-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128073-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10600732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。